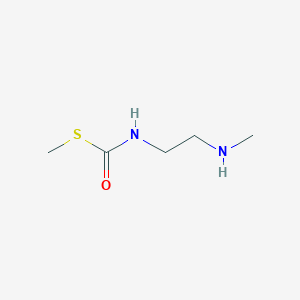
S-Methyl (2-(methylamino)ethyl)carbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Methyl (2-(methylamino)ethyl)carbamothioate is an organic compound with the molecular formula C5H12N2OS It is a derivative of carbamothioate, characterized by the presence of a methyl group attached to the sulfur atom and a methylaminoethyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl (2-(methylamino)ethyl)carbamothioate typically involves the reaction of methyl isothiocyanate with 2-(methylamino)ethanol. The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction can be represented as follows:
CH3NCS+HOCH2CH2NHCH3→CH3SCONHCH2CH2NHCH3
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
S-Methyl (2-(methylamino)ethyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The methyl group attached to the sulfur atom can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various alkyl or aryl derivatives.
Applications De Recherche Scientifique
S-Methyl (2-(methylamino)ethyl)carbamothioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of S-Methyl (2-(methylamino)ethyl)carbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The molecular pathways involved may include the modulation of enzyme activity, alteration of protein conformation, or interference with signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-Methyl (2-(dimethylamino)ethyl)carbamothioate
- S-Ethyl (2-(methylamino)ethyl)carbamothioate
- S-Propyl (2-(methylamino)ethyl)carbamothioate
Uniqueness
S-Methyl (2-(methylamino)ethyl)carbamothioate is unique due to its specific structural features, such as the presence of a methyl group on the sulfur atom and a methylaminoethyl group on the nitrogen atom. These structural characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61191-42-2 |
|---|---|
Formule moléculaire |
C5H12N2OS |
Poids moléculaire |
148.23 g/mol |
Nom IUPAC |
S-methyl N-[2-(methylamino)ethyl]carbamothioate |
InChI |
InChI=1S/C5H12N2OS/c1-6-3-4-7-5(8)9-2/h6H,3-4H2,1-2H3,(H,7,8) |
Clé InChI |
NKCPRANUGUKHDB-UHFFFAOYSA-N |
SMILES canonique |
CNCCNC(=O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


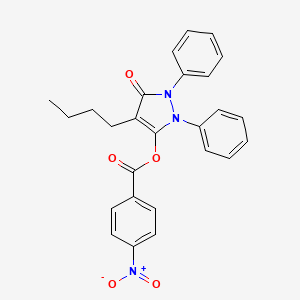
![1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylicacid, 4-amino-1-methyl-](/img/structure/B15213898.png)
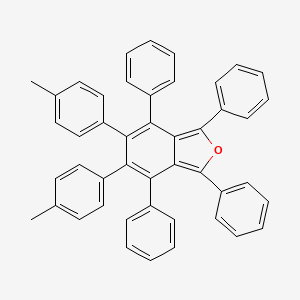
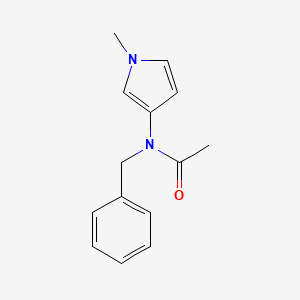
![5-[1-(4-Methylphenoxy)ethyl]-N-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B15213938.png)
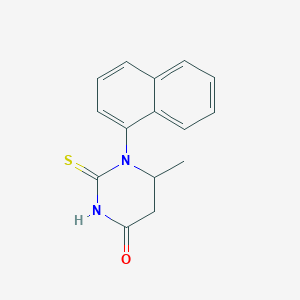
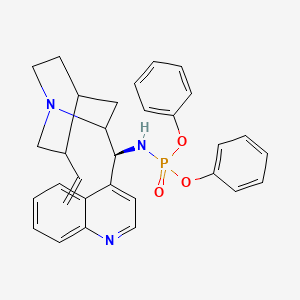
![4,6-Diphenyl[1,2]thiazolo[5,4-d]pyrimidin-3(2H)-one](/img/structure/B15213956.png)
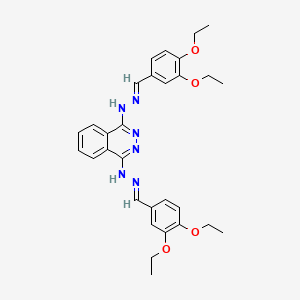
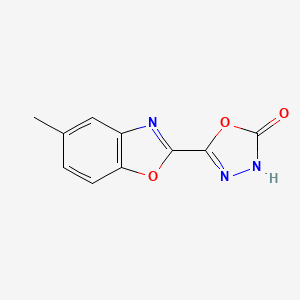
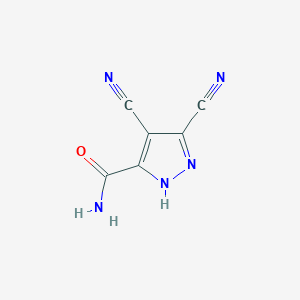

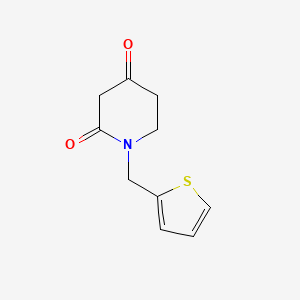
![9-Hydroxy-2-methyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15214007.png)
